molecular formula C7H9BrN2O2 B2379963 2-(4-Bromo-1-pyrazolyl)ethyl Acetate CAS No. 1215073-99-6

2-(4-Bromo-1-pyrazolyl)ethyl Acetate

Cat. No.: B2379963
CAS No.: 1215073-99-6
M. Wt: 233.065
InChI Key: WAEICYCGNZOVQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-pyrazolyl)ethyl Acetate typically involves the reaction of 4-bromo-1H-pyrazole with ethyl acetate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-pyrazolyl)ethyl Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and their derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(4-Bromo-1-pyrazolyl)ethyl Acetate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-pyrazolyl)ethyl Acetate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various biological targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1-pyrazolyl)ethyl Acetate
  • 2-(4-Fluoro-1-pyrazolyl)ethyl Acetate
  • 2-(4-Iodo-1-pyrazolyl)ethyl Acetate

Uniqueness

2-(4-Bromo-1-pyrazolyl)ethyl Acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-6(11)12-3-2-10-5-7(8)4-9-10/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEICYCGNZOVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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